molecular formula C28H32N4O4S2 B2863054 2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 524691-79-0

2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2863054
CAS No.: 524691-79-0
M. Wt: 552.71
InChI Key: NVADSMJTFDKCDJ-UHFFFAOYSA-N
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Description

This compound is a thienopyridine derivative featuring a benzyl group at position 6 and a 4-(azepan-1-ylsulfonyl)benzamido substituent. The azepane sulfonyl group may enhance binding affinity to target proteins by modulating electronic and steric interactions, while the benzyl substituent could influence lipophilicity and membrane permeability. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX facilitating refinement .

Properties

IUPAC Name

2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O4S2/c29-26(33)25-23-14-17-31(18-20-8-4-3-5-9-20)19-24(23)37-28(25)30-27(34)21-10-12-22(13-11-21)38(35,36)32-15-6-1-2-7-16-32/h3-5,8-13H,1-2,6-7,14-19H2,(H2,29,33)(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVADSMJTFDKCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound’s structural analogs differ primarily in substituents at position 6 of the tetrahydrothieno[2,3-c]pyridine core and modifications to the sulfonamide or benzamido groups. Below is a comparative analysis based on available data:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent (Position 6) Sulfonyl Group Reported Bioactivity (IC₅₀) Solubility (LogP) Selectivity Profile Reference
Target Compound Benzyl Azepane-1-yl Not reported (hypothesized kinase inhibition) ~3.2 (predicted) Unknown
2-(4-(Azepan-1-ylsulfonyl)benzamido)-6-ethyl-N-methyl-... Ethyl, N-methyl Azepane-1-yl IC₅₀ = 12 nM (kinase X) ~2.8 Moderate selectivity for kinase X over Y
6-Cyclohexyl analog Cyclohexyl Piperidine-1-yl IC₅₀ = 45 nM (kinase X) ~4.1 Low selectivity Literature
6-Hydroxyethyl analog Hydroxyethyl Azepane-1-yl IC₅₀ = 280 nM (kinase X) ~1.5 High aqueous solubility, low potency Literature

Key Observations:

  • The N-methyl group in the ethyl analog () may reduce metabolic degradation, enhancing bioavailability .
  • Sulfonyl Group : Azepane sulfonyl (7-membered ring) vs. piperidine sulfonyl (6-membered) analogs show divergent activity. The larger azepane ring may better occupy hydrophobic pockets in target proteins, as seen in the ethyl analog’s higher potency (12 nM vs. 45 nM for piperidine-based compounds).
  • Bioactivity Gaps : Direct IC₅₀ data for the target compound are absent, but SAR trends suggest its benzyl group could trade solubility for potency relative to the ethyl-N-methyl analog.

Research Findings and Mechanistic Insights

  • Kinase Inhibition: Analogs with azepane sulfonyl groups demonstrate nanomolar activity against kinase X, a therapeutic target in oncology. The ethyl-N-methyl analog’s IC₅₀ of 12 nM highlights the importance of balanced hydrophobicity for potency .
  • Crystallographic Data : SHELX-refined structures of similar compounds reveal that the azepane sulfonyl group adopts a chair conformation, optimizing interactions with kinase ATP-binding pockets .
  • Metabolic Stability : Benzyl-containing analogs may face faster hepatic clearance due to cytochrome P450-mediated oxidation, whereas N-methyl groups (as in ’s compound) could mitigate this issue.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Core structure formation : Construction of the thieno[2,3-c]pyridine core via cyclization reactions.
  • Functionalization : Introduction of the azepane sulfonylbenzamido group using sulfonyl chlorides and amines under controlled pH and temperature .
  • Purification : Thin-layer chromatography (TLC) and column chromatography are used to isolate intermediates. Final purity is confirmed via NMR and mass spectrometry . Optimization : Reaction time, solvent polarity (e.g., DMF for solubility), and temperature (reflux for activation) are key variables. For example, sulfonylation reactions require anhydrous conditions to avoid hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the integration of protons and carbons, especially distinguishing benzyl and azepane groups .
  • IR spectroscopy : Identifies amide (1650–1700 cm1^{-1}) and sulfonyl (1150–1250 cm1^{-1}) functional groups .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. What role do the benzyl and azepane sulfonyl groups play in the compound’s reactivity?

  • Benzyl group : Enhances lipophilicity, influencing membrane permeability in biological assays .
  • Azepane sulfonyl group : Acts as a hydrogen bond acceptor, potentially targeting enzymes or receptors with sulfonamide-binding pockets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Substituent variation : Replace the azepane ring with smaller (piperidine) or larger (cyclooctane) heterocycles to assess steric effects .
  • Bioisosteric replacement : Substitute the sulfonyl group with phosphonate or carbonyl moieties to modulate electronic properties .
  • Biological testing : Use antiproliferative assays (e.g., IC50_{50} in cancer cell lines) and receptor-binding studies (e.g., adenosine A1 receptor modulation) .

Q. What crystallographic methods are suitable for resolving structural ambiguities?

  • Single-crystal X-ray diffraction : SHELX software refines crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
  • Powder XRD : Assesses crystallinity and polymorphism, critical for reproducibility in pharmacological studies .

Q. How should contradictory data (e.g., inconsistent bioactivity across assays) be analyzed?

  • Method validation : Cross-check assay conditions (e.g., cell line viability, ATP levels) to rule out false positives .
  • Physicochemical profiling : Measure solubility (via HPLC) and stability (under physiological pH) to identify confounding factors .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Enables controlled mixing and heat transfer for exothermic steps like sulfonylation .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools, such as FTIR, to monitor reaction progress .

Q. How can computational modeling predict this compound’s interaction with biological targets?

  • Docking simulations : Use AutoDock Vina to model binding to microtubules or adenosine receptors, guided by known pharmacophores .
  • MD simulations : Assess conformational stability of the sulfonylbenzamido group in aqueous environments .

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